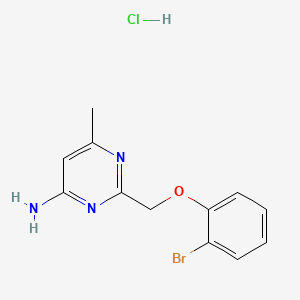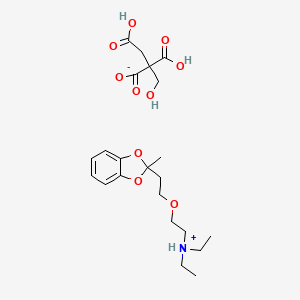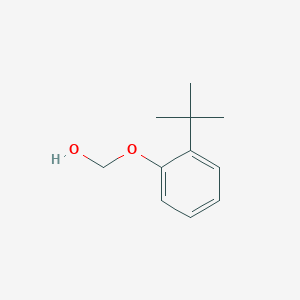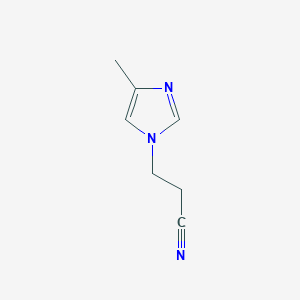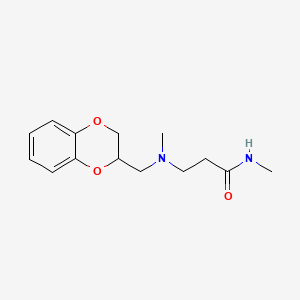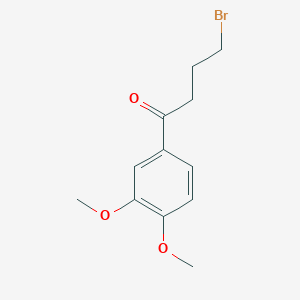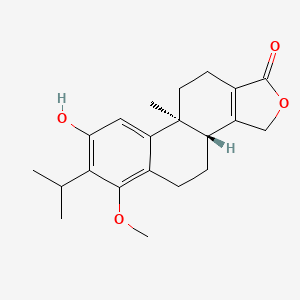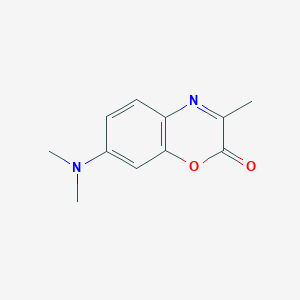![molecular formula C16H26O3S B14341929 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- CAS No. 93154-91-7](/img/structure/B14341929.png)
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves multiple steps. The starting material is typically 1,2-benzenediol. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The hydroxyethylthio group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydroxide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the original diol.
Substitution: The hydroxyethylthio group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: Used as a stabilizer in polymers and resins, and as an antioxidant in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The pathways involved are primarily related to antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-tert-Butylcatechol: Used as an antioxidant and stabilizer in various applications.
2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another antioxidant with similar applications
Eigenschaften
CAS-Nummer |
93154-91-7 |
|---|---|
Molekularformel |
C16H26O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4,6-ditert-butyl-3-(2-hydroxyethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H26O3S/c1-15(2,3)10-9-11(16(4,5)6)14(20-8-7-17)13(19)12(10)18/h9,17-19H,7-8H2,1-6H3 |
InChI-Schlüssel |
WBYWVEBJVMSPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SCCO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


